molecular formula C6H9N3O B2792803 4-Hydrazinyl-2-methoxypyridine CAS No. 1438981-94-2

4-Hydrazinyl-2-methoxypyridine

Cat. No.: B2792803
CAS No.: 1438981-94-2
M. Wt: 139.158
InChI Key: HDQLILNOJXZFHV-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2-methoxypyridine is a chemical compound with the molecular formula C6H9N3O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound features a methoxy group (-OCH3) at the 2-position and a hydrazine group (-NH-NH2) at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

2-Methoxypyridine+Hydrazine HydrateThis compound\text{2-Methoxypyridine} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} 2-Methoxypyridine+Hydrazine Hydrate→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-2-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

    Oxidation: Azo or azoxy compounds.

    Reduction: Hydrazones or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Hydrazinyl-2-methoxypyridine is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of heterocyclic compounds, which are of interest for their diverse biological activities.

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable tool in drug discovery and development.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2-methoxypyridine depends on its specific application. In medicinal chemistry, for example, its biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. Additionally, the methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: Lacks the hydrazine group, making it less reactive in certain chemical transformations.

    4-Hydrazinopyridine: Lacks the methoxy group, which may affect its solubility and reactivity.

    2-Methoxy-4-nitropyridine: Contains a nitro group instead of a hydrazine group, leading to different chemical and biological properties.

Uniqueness

4-Hydrazinyl-2-methoxypyridine is unique due to the presence of both methoxy and hydrazine groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2-methoxypyridin-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-6-4-5(9-7)2-3-8-6/h2-4H,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQLILNOJXZFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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